
4-Ethoxycyclooct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxycyclooct-1-ene is an organic compound that belongs to the class of cycloalkenes Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure The presence of an ethoxy group (–OCH₂CH₃) attached to the cyclooctene ring makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethoxycyclooct-1-ene can be synthesized through several methods. One common method involves the reaction of cyclooctene with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxycyclooct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 4-ethoxycyclooctane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) and peroxyacetic acid.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing the double bond.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or ketones.
Reduction: 4-Ethoxycyclooctane.
Substitution: Various substituted cyclooctenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxycyclooct-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study the effects of cycloalkenes on biological systems, including their interactions with enzymes and receptors.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Ethoxycyclooct-1-ene depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond reacts with the oxidizing agent to form an epoxide intermediate, which can further react to form ketones or other products. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of other reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctene: A simple cycloalkene with a double bond in the ring.
4-Methoxycyclooct-1-ene: Similar structure but with a methoxy group (–OCH₃) instead of an ethoxy group.
Cyclooctane: A saturated cycloalkane with no double bonds.
Uniqueness
4-Ethoxycyclooct-1-ene is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to other cyclooctenes. The ethoxy group increases the compound’s reactivity and allows for a wider range of chemical transformations. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
106129-92-4 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
4-ethoxycyclooctene |
InChI |
InChI=1S/C10H18O/c1-2-11-10-8-6-4-3-5-7-9-10/h4,6,10H,2-3,5,7-9H2,1H3 |
InChI-Schlüssel |
NOKACTIXIYHMCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCCCC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


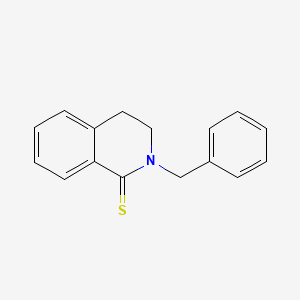
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
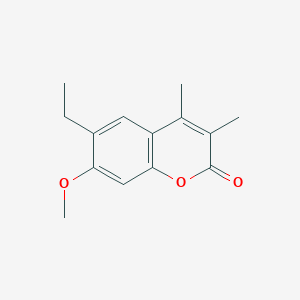

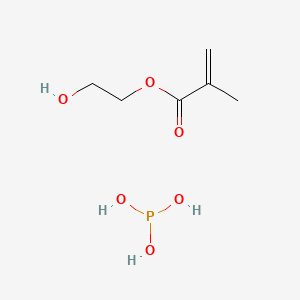

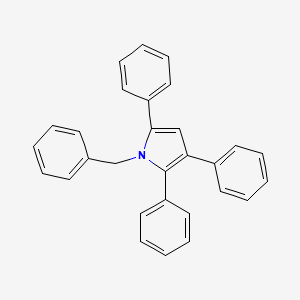
![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)
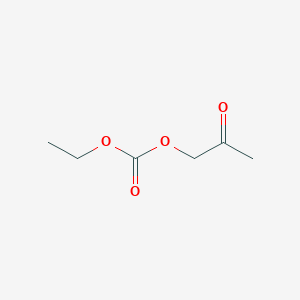

![9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid](/img/structure/B14320765.png)
![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
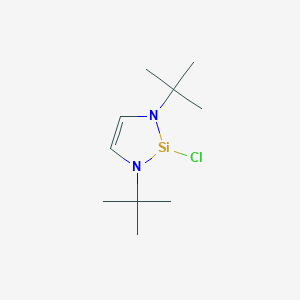
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
